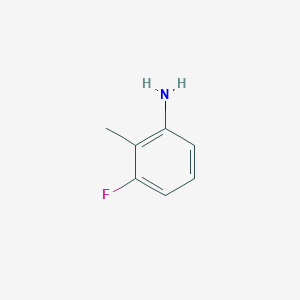

3-Fluoro-2-methylaniline

Beschreibung

Significance of Fluorinated Anilines in Contemporary Chemical Research

Fluorinated anilines are a class of organic compounds that have garnered significant attention in modern chemical research, particularly in the fields of medicine and materials science. The introduction of fluorine into an aniline (B41778) molecule can profoundly alter its properties. alfa-chemistry.comrsc.org This modification can weaken the basicity of the amine group and enhance the metabolic stability of the molecule, which are crucial characteristics in drug design. alfa-chemistry.comnordmann.global In material sciences, fluorination is explored to create polymers and coatings with improved thermal stability and chemical resistance. chemimpex.commdpi.com Consequently, fluorinated amines are considered high-demand functional building blocks with considerable synthetic research value. alfa-chemistry.com

Overview of Aromatic Amines and the Impact of Fluorine Substitution on Reactivity

Aromatic amines, or anilines, are compounds where an amino group is directly attached to an aromatic ring. 3-Fluoro-2-methylaniline belongs to this class, specifically to the aminotoluenes. drugbank.com The substitution of a hydrogen atom with fluorine, the most electronegative element, has a significant impact on the electronic properties and reactivity of the aromatic ring. numberanalytics.comstackexchange.com Fluorine withdraws electron density from the ring via a strong inductive effect, which generally decreases the ring's reactivity towards electrophilic substitution. numberanalytics.com Conversely, and central to the utility of many fluorinated aromatics, this electron-withdrawing nature activates the ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.commasterorganicchemistry.comnih.gov The fluorine atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for nucleophilic attack. stackexchange.com This makes the substitution of the fluorine atom itself, or other leaving groups on the ring, more favorable. stackexchange.commasterorganicchemistry.com

Research Landscape of this compound within Substituted Aniline Chemistry

Within the broader category of substituted anilines, this compound, also known as 3-fluoro-o-toluidine, is recognized as a versatile chemical intermediate. ontosight.aicymitquimica.com Its unique structure, featuring both a fluorine atom and a methyl group on the aniline frame, makes it a valuable building block for more complex molecules. chemimpex.comchemimpex.com Research highlights its utility in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials. chemimpex.comontosight.aicymitquimica.com The presence of the fluorine atom not only enhances its reactivity but also imparts specific, desirable properties to the final products. chemimpex.comcymitquimica.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDLVGFPFFLYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196111 | |

| Record name | 3-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-86-7 | |

| Record name | 3-Fluoro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUORO-2-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W95WMY5PM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Fluoro 2 Methylaniline and Its Derivatives

Direct Synthesis Strategies for 3-Fluoro-2-methylaniline

The creation of this compound, also known as 3-fluoro-o-toluidine, involves specific chemical processes that introduce fluorine and amino groups onto a toluene (B28343) framework. ontosight.aidrugbank.com

Conventional Approaches to Fluoroaniline Synthesis

Historically, the synthesis of fluoroanilines has relied on multi-step processes. A common route involves the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, and finally, a diazotization-fluorination sequence (Balz-Schiemann reaction). Another established method is the catalytic hydrogenation of a fluorinated nitroaromatic precursor. For instance, 4-fluoro-1-nitrobenzene can be reduced to 4-fluoroaniline (B128567) with high yield using a palladium on carbon (Pd/C) catalyst and hydrogen gas. chemicalbook.com Similarly, the synthesis of this compound can be approached through the fluorination of 2-methylaniline or the amination of 3-fluoro-2-methyl-nitrobenzene. ontosight.ai One-step methods have also been developed, such as the reaction of p-halonitrobenzenes with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com

Emerging Methodologies for Regioselective Fluorination

Modern synthetic chemistry has seen a shift towards more direct and regioselective fluorination methods. These techniques aim to introduce a fluorine atom at a specific position on the aromatic ring with high precision, often under milder conditions than traditional methods. The development of electrophilic fluorinating agents, such as Selectfluor, has been pivotal in this regard. smolecule.commdpi.com For anilides, a metal-free method using bis(tert-butylcarbonyloxy)iodobenzene (B3029193) and hydrogen fluoride-pyridine has been developed for para-selective fluorination. sci-hub.se While direct ortho-fluorination of anilines remains a challenge, a recent domino reaction strategy has been reported for the synthesis of functionalized ortho-fluoroanilines from acyclic fluoro-nitrostyrenes and α,α-dicyanoolefins. rsc.org

Synthesis of this compound Derivatives

The functionalization of this compound is crucial for its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comlookchem.com

Functionalization through Electrophilic Aromatic Substitution

The presence of the activating amino and methyl groups, along with the deactivating but ortho-, para-directing fluorine atom, governs the regioselectivity of electrophilic aromatic substitution reactions on the this compound ring.

The halogenation of this compound provides access to valuable poly-substituted aromatic intermediates. iucr.org

Chlorination: The chlorination of this compound using N-chlorosuccinimide (NCS) in a polar solvent like N,N-dimethylformamide (DMF) results primarily in the formation of 4-chloro-3-fluoro-2-methylaniline. iucr.orgevitachem.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where the incoming chlorine atom is directed to the position para to the amino group. iucr.orgevitachem.comnih.govresearchgate.net

Bromination: The synthesis of bromo-derivatives, such as 2-bromo-3-fluoro-5-methylaniline, can be achieved through the bromination of 3-fluoro-5-methylaniline. smolecule.com The regioselectivity is dictated by the directing effects of the existing substituents. smolecule.com

A summary of a representative halogenation reaction is provided in the table below.

| Starting Material | Reagent | Product | Solvent | Key Findings |

| This compound | N-chlorosuccinimide (NCS) | 4-Chloro-3-fluoro-2-methylaniline | N,N-dimethylformamide (DMF) | Chlorination occurs primarily at the para position relative to the amino group. |

Alkylation: The amino group of this compound can undergo N-alkylation. For instance, it serves as a precursor in the synthesis of N-(3-fluoro-2-methylphenyl)thian-3-amine. vulcanchem.com The intramolecular selectivity of the alkylation of substituted anilines by gaseous cations has been studied, revealing a kinetic preference for N-alkylation. lookchem.com

Acylation: The amino group can be readily acylated. For example, this compound reacts with acetic anhydride (B1165640) to form 3-fluoro-2-methyl-N-acetylaniline. This acylation is often used as a protection strategy for the amino group or to modify the electronic properties of the molecule for subsequent reactions.

The table below outlines examples of these functionalization strategies.

| Reaction Type | Starting Material | Reagent(s) | Product |

| Acylation | This compound | Acetic anhydride | 3-fluoro-2-methyl-N-acetylaniline |

| Alkylation | This compound | Thian-3-one, reducing agent | N-(3-fluoro-2-methylphenyl)thian-3-amine |

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. For derivatives of this compound, these methods are instrumental in introducing a wide range of functional groups and building complex molecular architectures.

Detailed research has demonstrated the utility of palladium catalysis in the arylation of fluoroalkylamines. nih.gov While fluorinated anilines can be challenging substrates due to the electron-withdrawing nature of the fluoroalkyl groups, specialized catalytic systems have been developed to overcome these hurdles. A key innovation has been the use of weaker bases, such as potassium phenoxide (KOPh), in combination with specific phosphine (B1218219) ligands like AdBippyPhos. nih.gov These conditions allow for the coupling of aryl halides with fluorinated amines at low catalyst loadings, often less than 0.5 mol %, and are tolerant of various functional groups that would react with the strong bases typically used in Buchwald-Hartwig amination reactions. nih.gov

The mechanism under these milder conditions involves a (BippyPhos)Pd(Ar)OPh complex as the catalyst's resting state. The rate-limiting step is the reductive elimination to form the C-N bond, a process influenced by the electronic properties of the fluoroalkyl substituent. nih.gov

In a specific application, derivatives of 4-bromo-2-methylaniline, a compound structurally related to this compound, undergo Suzuki cross-coupling reactions with various boronic acids. mdpi.com Using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base, a series of mono- and bis-substituted products were synthesized in moderate yields. mdpi.com This highlights the power of palladium catalysis to functionalize aniline (B41778) scaffolds. A patent also discloses the synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, which involves a palladium-catalyzed reaction between a compound and tert-butyl carbamate (B1207046) using a xanthene-based phosphine ligand. google.com

Below is a table summarizing representative palladium-catalyzed reactions for aniline derivatives.

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product Type | Yield | Reference |

| 4-n-butylbromobenzene | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos / KOPh | Toluene, 100 °C | Fluoroalkylaniline | High | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O, 90 °C | Aryl-substituted imine | 31-46% | mdpi.com |

| Compound B (a brominated aniline derivative) | tert-butyl carbamate | Palladium catalyst / 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene | Dioxane, 60-100 °C | Boc-protected aniline | Not specified | google.com |

Polymerization of this compound Monomers

The incorporation of fluorine atoms into polymer backbones can significantly enhance properties such as thermal stability and chemical resistance. This compound serves as a valuable monomer for creating such functional polymers. chemimpex.com The unique electronic properties conferred by the fluorine substituent make it a building block for specialty polymers and coatings. chemimpex.com

While specific studies detailing the polymerization of this compound are not broadly available in the provided search results, the general interest in this compound for materials science applications suggests that standard polymerization techniques for anilines could be adapted. chemimpex.comontosight.ai These methods typically involve oxidative chemical or electrochemical polymerization to form polyaniline-type structures. The resulting fluorinated polymers would be of interest for applications requiring materials with enhanced performance characteristics. chemimpex.com

Formation of Heterocyclic Scaffolds from this compound

Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. This compound is a key starting material for synthesizing various heterocyclic scaffolds, particularly quinoxalines.

A documented synthetic route involves the use of this compound to produce complex quinoxaline (B1680401) derivatives. The process begins with the acetylation of this compound, followed by a multi-step sequence including displacement of the fluorine, nitration, deacetylation, and reduction to form a diamine intermediate (1,2-diamino-3-methyl-4-methylaminobenzene). This intermediate is then condensed with 4,4′-dibromo-benzil in refluxing methanol. This condensation reaction forms the core quinoxaline ring structure, yielding 2,3-bis(4-bromophenyl)-5-methyl-6-methylaminoquinoxaline. This demonstrates how the aniline is elaborated and then cyclized to create a complex heterocyclic system.

The table below outlines this transformation.

| Starting Material | Key Reagents | Intermediate | Final Heterocyclic Scaffold | Reference |

| This compound | Acetic anhydride, Methylamine, Nitrating agents, Reducing agents (Pd/C) | 1,2-diamino-3-methyl-4-methylaminobenzene | Quinoxaline | |

| 1,2-diamino-3-methyl-4-methylaminobenzene | 4,4′-dibromo-benzil | Not Applicable | 2,3-bis(4-bromophenyl)-5-methyl-6-methylaminoquinoxaline |

Reactivity and Reaction Mechanisms

Electronic Effects of Fluorine on Amine Reactivity and Regioselectivity

The presence of a fluorine atom on the aniline (B41778) ring significantly modulates the electronic environment of the molecule. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density of the aromatic ring and the basicity of the amine group. acs.orglkouniv.ac.in However, fluorine also has a lone pair of electrons that can be donated into the π-system through resonance (+M effect), although this effect is weaker compared to its inductive pull. wikipedia.org

In 3-fluoro-2-methylaniline, the fluorine atom is meta to the amino group. Its primary influence on the amine's reactivity is through the powerful, distance-dependent inductive effect, which reduces the nucleophilicity of the nitrogen atom. Concurrently, the electron-donating methyl group at the ortho position partially counteracts this deactivation through an inductive effect (+I) and hyperconjugation. wikipedia.org This electronic tug-of-war, combined with the strong activating effect of the amino group itself, determines the regioselectivity of substitution reactions on the ring. The interplay of these groups influences the molecule's ability to participate in hydrogen bonding, a key factor in its interaction with other molecules and its role in the synthesis of bioactive compounds. ucla.eduresearchgate.net

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| Amino (-NH₂) | 1 | -I (Weak) | +M (Strong) | Strongly Activating |

| Methyl (-CH₃) | 2 | +I (Weak) | Hyperconjugation | Weakly Activating |

| Fluoro (-F) | 3 | -I (Strong) | +M (Weak) | Deactivating |

Nucleophilic Aromatic Substitution (SNAr) Dynamics with this compound

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. In SNAr reactions, a nucleophile attacks the ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. Halogens can serve as leaving groups, and their ability to depart is often F > Cl > Br > I, which is the reverse of their acidity order. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the intermediate, making it an excellent leaving group in SNAr reactions. thieme-connect.com

While the aniline ring in this compound is generally electron-rich due to the amino group, SNAr is not a typical reaction pathway unless the ring is further activated by strong electron-withdrawing groups, such as nitro groups. rsc.orgacs.org For a related compound, 1-fluoro-2,4-dinitrobenzene, the reaction with amines is well-documented and proceeds rapidly via the two-stage SNAr mechanism. thieme-connect.comrsc.org If this compound were to act as a nucleophile, its reactivity would be moderated by the electronic effects of its substituents. researchgate.net

Kinetic studies of SNAr reactions involving fluorinated aromatic compounds show that the reactions are often subject to base catalysis, particularly when amines are the nucleophiles. rsc.org For instance, the reactions of 2-fluoro-3-cyano-5-nitropyridine with various anilines are strongly catalyzed by the amine itself in less polar solvents. rsc.org This catalysis occurs because the amine can assist in the removal of a proton from the zwitterionic intermediate, facilitating the second step of the two-stage mechanism.

Electrophilic Aromatic Substitution Preferences

In this compound, these effects combine to determine the preferred sites of substitution:

Amino group (-NH₂) at C1: Directs ortho (C2, C6) and para (C4).

Methyl group (-CH₃) at C2: Directs ortho (C1, C3) and para (C5).

Fluoro group (-F) at C3: Directs ortho (C2, C4) and para (C6).

Considering these influences, the most activated positions are C4 and C6. The C2 position is sterically hindered by the adjacent methyl group. The directing effects of the powerful amino group and the fluoro group converge on the C4 and C6 positions. The methyl group's directing influence is weaker. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, with the ratio of products potentially influenced by the size of the incoming electrophile and specific reaction conditions. evitachem.com

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C4 | Para to -NH₂, Ortho to -F | High |

| C5 | Para to -CH₃ | Low |

| C6 | Ortho to -NH₂, Para to -F | High |

Oxidation Pathways and Mechanisms of this compound

Aromatic amines can be oxidized through several pathways. The Boyland-Sims oxidation, which uses peroxydisulfate (B1198043) in an aqueous solution, is a common method for the ortho-hydroxylation of anilines. beilstein-journals.org In this reaction, the neutral aromatic amine acts as a nucleophile, attacking the peroxide oxygen. beilstein-journals.org The reaction preferentially forms ortho-sulfates, which can then be hydrolyzed to yield aminophenols. beilstein-journals.org

For a structurally similar compound, 3-fluoro-4-methylaniline, Boyland-Sims oxidation yields a mixture of the 2-sulfate and 6-sulfate products. beilstein-journals.org By analogy, the oxidation of this compound would be expected to proceed via a similar mechanism, with nucleophilic attack from the amine onto the peroxydisulfate ion. This would likely lead to the formation of 4-amino-2-fluoro-3-methylphenol (B68922) and 2-amino-4-fluoro-3-methylphenol (B144466) after hydrolysis of the intermediate sulfate (B86663) esters. Other oxidizing agents can transform the amine group into nitroso or nitro derivatives. evitachem.comsmolecule.com

Radical Reactions and Polymerization Mechanisms

This compound can participate in reactions involving radical intermediates, particularly under photocatalytic conditions. The electron-rich nature of the aniline ring makes it a suitable substrate for attack by electrophilic radicals. conicet.gov.ar For example, visible-light-catalyzed reactions can generate trifluoromethyl (CF₃) radicals from sources like Togni's reagent. These radicals then add to the aniline derivative to form a cyclohexadienyl radical intermediate. This intermediate is subsequently oxidized and deprotonated to yield the final substituted product. conicet.gov.ar

The mechanism typically involves:

Generation of a radical (e.g., CF₃•) via a photocatalyst.

Addition of the radical to the aniline ring, usually at the position para to the amino group.

Oxidation of the resulting radical intermediate to a carbocation (Wheland intermediate).

Deprotonation to restore aromaticity and form the final product. conicet.gov.ar

Additionally, like other anilines, this compound could potentially be used in the formulation of polymers, where its specific functional groups would contribute to the thermal stability and chemical resistance of the resulting material. chemimpex.com

Metalation Reactions and Their Regioselectivity (e.g., Lithiation)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond adjacent (ortho) to a directing group using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). researchgate.net The resulting organometallic intermediate can then react with various electrophiles. thieme-connect.com

Fluorine is known to be a potent ortho-directing group in metalation reactions. researchgate.net In the case of this compound, the directing groups are the protected amine, the methyl group, and the fluorine atom. While a protected amine is a strong directing group, fluorine's ability to direct lithiation to its ortho position is also very strong. researchgate.net Studies on fluoroanilines have shown that metalation can be directed ortho to the fluorine atom. researchgate.netacs.org Therefore, lithiation of a suitably N-protected derivative of this compound would be expected to occur with high regioselectivity at the C6 position, which is ortho to the fluorine atom and also ortho to the directing amino group. This approach provides a reliable method for introducing a wide range of functional groups at a specific position on the ring. arkat-usa.org

Hydrogen Bonding Interactions and Supramolecular Assembly Potential

The molecular architecture of this compound, featuring a hydrogen bond donor (the amino -NH₂ group) and potential hydrogen bond acceptors (the nitrogen and fluorine atoms), predisposes it to participate in a variety of intermolecular and intramolecular interactions. These non-covalent forces are fundamental to its crystal packing and the formation of larger, ordered supramolecular structures.

While direct crystallographic studies on this compound are not extensively detailed in the available literature, significant insights can be drawn from its derivatives. A notable example is the crystal structure analysis of 4-Chloro-3-fluoro-2-methylaniline, a compound synthesized via the chlorination of this compound. iucr.org In this study, the derivative was found to have co-crystallized with succinimide (B58015) in a 1:1 ratio. iucr.orgevitachem.com The resulting supramolecular assembly is stabilized by a combination of strong N—H⋯O hydrogen bonds and π–π stacking interactions. iucr.orgfluoromart.comresearchgate.net

The primary hydrogen bonding interaction observed in the co-crystal is between the amino group of the aniline derivative and the carbonyl oxygen of the succinimide molecule. evitachem.com This N—H⋯O interaction is a classic and robust hydrogen bond that plays a key role in the formation of the crystal lattice. In addition to this, π–π stacking between the aromatic rings of adjacent aniline molecules contributes significantly to the stability of the structure, with a reported centroid-to-centroid distance of 3.4501 (8) Å. iucr.orgresearchgate.net These interactions collectively guide the assembly of the molecules into a well-defined three-dimensional framework. researchgate.netresearchgate.net

The potential for intramolecular N-H∙∙∙F hydrogen bonding also exists, a phenomenon where the amino proton interacts with the adjacent fluorine atom. Such interactions have been characterized in other fluorinated aniline systems, like 4-anilino-5-fluoroquinazolines, using NMR spectroscopy and theoretical calculations. nih.govnih.gov In these systems, the N-H proton is forced into close proximity with the fluorine, leading to a demonstrable through-space interaction. nih.govnih.gov This suggests that in specific conformations, this compound could also exhibit similar weak intramolecular hydrogen bonds, which would influence its conformational preferences. The interplay between stronger intermolecular hydrogen bonds (like N—H⋯O or N—H⋯N) and these weaker intramolecular forces, alongside other non-covalent interactions, dictates the ultimate supramolecular architecture. acs.org

Interactive Data Table: Intermolecular Interactions in a this compound Derivative

The following table summarizes the key intermolecular interaction data from the crystallographic study of 4-Chloro-3-fluoro-2-methylaniline co-crystallized with succinimide. iucr.orgresearchgate.net

| Interaction Type | Participating Groups | Distance (Å) | Significance |

| π–π Stacking | Aromatic rings of adjacent 4-Chloro-3-fluoro-2-methylaniline molecules | 3.4501 (8) | Stabilizes the crystal packing by aligning the aromatic systems. |

| Hydrogen Bonding | N-H (from aniline derivative) and C=O (from succinimide) | Not specified | A primary directional force responsible for the co-crystallization and supramolecular assembly. |

Advanced Spectroscopic Characterization of 3 Fluoro 2 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Fluoro-2-methylaniline. acs.org By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed. ipb.pt

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

One-dimensional NMR spectroscopy is fundamental for determining the basic structure of this compound. Each unique nucleus in the molecule gives rise to a distinct signal, and the information derived from chemical shifts, signal integrations, and coupling constants is pieced together to confirm the molecular structure. ipb.ptjeolusa.com

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, one would expect distinct signals for the methyl protons, the amine protons, and the three aromatic protons. The splitting patterns of the aromatic signals, resulting from spin-spin coupling with each other and with the fluorine atom, are crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. In this compound, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons. The carbon directly bonded to the fluorine atom will appear as a doublet due to ¹JCF coupling, a key diagnostic feature. The chemical shifts are influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom.

¹⁹F NMR: As a 100% naturally abundant, spin-1/2 nucleus, ¹⁹F provides a highly sensitive NMR probe. ucla.edu The ¹⁹F NMR spectrum of this compound would show a single resonance, the chemical shift of which is highly sensitive to its electronic environment. This signal would be split into a multiplet due to coupling with nearby aromatic protons, providing further confirmation of the fluorine atom's position.

Table 1: Representative NMR Data for this compound

This table presents illustrative data based on typical chemical shift and coupling constant values for similar structures. Actual experimental values may vary.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | ||||

| CH₃ | ~2.1 | s | - | Methyl protons |

| NH₂ | ~3.7 | br s | - | Amine protons |

| Ar-H | 6.6 - 7.0 | m | JHH, JHF | Aromatic protons |

| ¹³C NMR | ||||

| CH₃ | ~15 | q | - | Methyl carbon |

| C-NH₂ | ~145 | s | - | C2 |

| C-F | ~160 | d | ¹JCF ≈ 240 | C3 |

| Ar-C | 115 - 130 | d | JCCF | C1, C4, C5, C6 |

| ¹⁹F NMR |

2D-NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments provide deeper insight by showing correlations between nuclei, which is essential for unambiguously assigning signals and understanding spatial relationships. youtube.comdokumen.pub

COSY (Correlation Spectroscopy): This homonuclear technique maps ¹H-¹H coupling correlations. For this compound, it would reveal the connectivity between the adjacent protons on the aromatic ring, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It is invaluable for assigning the signals of the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between nuclei. It could be used to confirm the conformation, for example, by showing through-space interactions between the methyl protons and the H4 proton on the aromatic ring.

¹⁹F NMR as a Spin Label in Biological Systems

The high sensitivity of the ¹⁹F nucleus to its local environment makes it an excellent reporter or "spin label" in biological studies. ucla.edubeilstein-journals.org Fluorine is virtually absent in biological systems, providing a background-free window for NMR analysis. ucla.edu

A notable application involves a derivative, the 3-fluoro-2-mercuri-6-methylaniline nucleotide, which has been used as a high-affinity probe for studying mercury(II)-mediated base pairing in DNA. acs.orgacs.orgnih.gov In this system, the 3-fluoro group acts as a sensitive ¹⁹F NMR spin label. The ¹⁹F chemical shift shows distinct changes depending on the complementary nucleobase (thymine, guanine, or cytosine) it pairs with through the mercury ion. acs.orgnih.gov This allows for detailed characterization of the local environment and the stability of these metal-mediated base pairs, providing information that would be difficult to obtain with other methods. acs.orgnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govwiley.com The absorption of infrared radiation (in FT-IR) or the inelastic scattering of monochromatic light (in Raman) excites molecules into higher vibrational states. Since the selection rules differ—a change in dipole moment is required for IR activity, while a change in polarizability is required for Raman activity—the two methods often provide complementary information. wiley.comhoriba.com

For this compound, these techniques are used to identify the characteristic vibrations of its functional groups (amino, methyl, C-F) and the aromatic ring. longdom.orgniscair.res.in

Assignment of Vibrational Modes and Functional Group Analysis

The vibrational spectrum of this compound is a superposition of the vibrations of its constituent parts. The assignment of these modes is typically aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies. nih.govnih.gov

Key vibrational modes for this compound include:

N-H Vibrations: The amino group gives rise to symmetric and asymmetric stretching vibrations, typically found in the 3300-3500 cm⁻¹ region. researchgate.net N-H bending (scissoring) modes appear around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching modes are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. C-H in-plane and out-of-plane bending modes occur at lower frequencies.

C-F Vibration: The C-F stretching vibration is a strong band in the IR spectrum, typically located in the 1200-1350 cm⁻¹ region. Its exact position can provide information about the electronic environment of the aromatic ring.

Aromatic Ring Vibrations: The benzene ring has characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower wavenumbers. researchgate.net

C-N Vibration: The C-N stretching vibration usually appears in the 1250-1360 cm⁻¹ range for aromatic amines.

Table 2: Characteristic Vibrational Frequencies for this compound

This table presents expected frequency ranges for the key functional groups. Assignments are based on established literature values for similar substituted anilines.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique(s) |

|---|---|---|

| 3350 - 3500 | N-H asymmetric & symmetric stretching | FT-IR, Raman |

| 3000 - 3100 | Aromatic C-H stretching | FT-IR, Raman |

| 2850 - 2980 | Aliphatic C-H stretching (CH₃) | FT-IR, Raman |

| 1600 - 1630 | N-H bending | FT-IR |

| 1450 - 1600 | Aromatic C=C stretching | FT-IR, Raman |

| 1200 - 1350 | C-F stretching | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. gdckulgam.edu.inwikipedia.org This technique provides information about the electronic structure of molecules, particularly those containing conjugated systems or chromophores. researchgate.net

For this compound, the benzene ring acts as the primary chromophore. The amino (-NH₂) and methyl (-CH₃) groups act as auxochromes, which are substituents that can modify the absorption characteristics (both wavelength and intensity) of the chromophore. The fluorine atom also influences the electronic transitions.

The expected electronic transitions for this molecule are:

π → π transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. They typically result in strong absorption bands.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom of the amino group) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity than π → π* transitions. slideshare.net

The solvent used can influence the position of the absorption maxima (λmax) due to stabilization effects on the ground and excited states. The combination of the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom will determine the precise energy and, therefore, the wavelength of these electronic transitions. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron impact mass spectrometry, the molecule is ionized, leading to a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 125.14, corresponding to its molecular formula, C₇H₈FN⁺. nih.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for substituted anilines include the loss of the amino group (NH₂) and cleavage of the aromatic ring. For this compound, a significant fragment ion is observed at m/z 108, which corresponds to the loss of the NH₂ group. The fragmentation pattern is influenced by the presence of both the fluorine atom and the methyl group on the benzene ring. libretexts.org The analysis of these fragments helps to confirm the identity and purity of the compound. libretexts.org

Below is a table summarizing the key mass spectrometry data for this compound.

| Adduct/Fragment | Calculated m/z | Description |

|---|---|---|

| [M]⁺ | 125.06353 | Molecular Ion |

| [M+H]⁺ | 126.07136 | Protonated Molecule |

| [M-H]⁻ | 124.05680 | Deprotonated Molecule |

| [M+Na]⁺ | 148.05330 | Sodium Adduct |

| [M+H-H₂O]⁺ | 108.06134 | Loss of Water from Protonated Molecule |

This table presents predicted mass-to-charge ratios (m/z) for various adducts and fragments of this compound. Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound itself is not widely reported in the searched literature, studies on closely related fluorinated aniline (B41778) derivatives provide significant insight into the expected structural features. fluoromart.compsu.edu

For instance, the analysis of a chlorinated derivative of this compound revealed that the crystal structure is stabilized by intermolecular forces, including hydrogen bonding and π–π stacking interactions. fluoromart.com Similarly, studies on other fluorinated anilines and their derivatives consistently show the importance of these interactions in dictating the molecular packing in the solid state. psu.edusoton.ac.uk The introduction of a fluorine atom can significantly influence molecular conformation and crystal packing, often leading to the formation of C–H···F interactions. psu.edu

The solid-state architecture of this compound derivatives is heavily influenced by a network of non-covalent interactions.

π-π Stacking: Aromatic rings in adjacent molecules often arrange themselves in a parallel or near-parallel fashion to engage in π-π stacking interactions. In a derivative of this compound, these stacking interactions, with centroid-centroid distances around 3.45 Å, contribute significantly to the crystal's stability. These interactions are a common feature in the crystal engineering of planar π-conjugated molecules.

The interplay between these and other weaker interactions, like van der Waals forces, determines the final crystal structure and influences the material's physical properties. psu.edu Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within a crystal. researchgate.neteurjchem.com

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| 4-Chloro-3-fluoro-2-methylaniline (cocrystal with succinimide) | Triclinic | P1 | N—H⋯O hydrogen bonds, π–π stacking | |

| N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline | Triclinic | P-1 | C–H···F and C-H···N hydrogen bonds | researchgate.neteurjchem.com |

| N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline | Not Specified | Not Specified | F••••H, O••••Cl, F••••F, N••••H interactions | psu.edu |

This table summarizes crystallographic data and key intermolecular interactions for derivatives related to this compound.

Thermal Analysis Techniques for Polymer Characterization (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for characterizing polymers derived from this compound, providing data on their thermal stability and phase transitions. The incorporation of fluorine into the polyaniline backbone is known to affect properties like thermal stability. ua.es20.210.105

Thermogravimetric Analysis (TGA): TGA measures the change in a material's mass as a function of temperature, revealing its thermal stability and decomposition profile. For polyanilines, TGA curves typically show multiple stages of weight loss. analis.com.my The initial loss below 120°C is usually due to the evaporation of moisture or residual solvents. scielo.br Subsequent weight loss at higher temperatures corresponds to the removal of dopant molecules and the thermal degradation of the polymer backbone. analis.com.myresearchgate.net Studies on various polyaniline derivatives show that the onset of decomposition can range from 330°C to over 470°C, depending on the specific structure and dopant used. researchgate.netredalyc.org Fluorinated poly(amide-imide)s have shown decomposition temperatures above 440°C, indicating high thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions in a material. It can determine the glass transition temperature (Tg), which is a key characteristic of the amorphous regions of a polymer. For polyaniline films, the Tg can vary widely, for example from 105°C to 220°C, depending on factors like residual solvent content. kpi.ua

| Polymer System | Technique | Key Findings | Reference |

|---|---|---|---|

| Polyaniline (PANI) | TGA | Onset of decomposition at 473°C under nitrogen. | redalyc.org |

| PANI-Emeraldine Salt | TGA | Three stages of weight loss (dopant, moisture, polymer chain). | analis.com.my |

| PANI Films (Emeraldine Base) | DSC | Glass transition temperature (Tg) in the range of 105-220°C. | kpi.ua |

| Fluorinated Poly(amide-imide) Blends | TGA | Decomposition temperature above 270°C. | researchgate.net |

This table presents a summary of thermal analysis data for polyaniline and related polymers.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species in Polyfluoroanilines

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. nih.govutexas.edu In the context of conducting polymers like polyfluoroaniline, ESR is essential for investigating the paramagnetic species that act as charge carriers. ias.ac.in

When conducting polymers like polyaniline are doped, they become electrically conductive through the formation of radical cations (polarons) and dications (bipolarons) along the polymer chain. Polarons are paramagnetic, possessing a single unpaired electron, and are therefore detectable by ESR. Bipolarons, being spinless, are ESR-silent. ias.ac.in

ESR spectroscopy provides critical information about these paramagnetic centers:

Identification and Quantification: ESR directly detects and can quantify the concentration of paramagnetic species (e.g., polarons) in the polymer. azom.com

Electronic Structure: The position of the ESR signal, characterized by the g-factor, yields information about the electronic environment of the unpaired electron. wikipedia.org

Conduction Mechanism: By monitoring the ESR signal during the doping and dedoping processes, researchers can gain insights into the mechanism of electrical conduction. mdpi.com For many conducting polymers, it is understood that polarons and bipolarons are the primary charge carriers. ias.ac.in In-situ ESR measurements performed during electrochemical cycling can track the formation and disappearance of these radical species, correlating them with the polymer's redox states. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on ab initio methods and Density Functional Theory (DFT), are powerful tools for modeling the properties of 3-fluoro-2-methylaniline.

Theoretical calculations are crucial for determining the optimized molecular geometry and electronic properties of this compound. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-31G, 6-311++G ) are employed to predict structural parameters. niscair.res.in

In a comprehensive study on fluoromethylaniline isomers, G3MP2//B3LYP calculations were performed to determine their thermochemical properties, which includes obtaining optimized molecular geometries as a foundational step. nih.gov For a molecule like this compound, these calculations would predict key bond lengths, bond angles, and dihedral angles. The inclusion of electron-donating groups (amino, methyl) and an electron-withdrawing group (fluorine) on the benzene (B151609) ring influences the charge distribution and, consequently, the molecular geometry. globalresearchonline.net DFT methods are recognized for providing reliable geometric parameters that are often in close agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Aniline (B41778) Derivatives Note: This table presents typical parameter ranges for aniline derivatives calculated using DFT methods, as specific values for this compound are not detailed in the cited literature. The actual values for this compound would require a specific computational study.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | |

| C-N | 1.39 - 1.42 | |

| C-F | 1.35 - 1.38 | |

| C-H (aromatic) | 1.08 - 1.09 | |

| N-H | 1.01 - 1.02 | |

| C-C-C (ring) | 118 - 121 | |

| C-N-H | 110 - 113 |

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes observed in experimental spectra. niscair.res.in DFT methods, such as B3LYP, are known to provide excellent predictions of vibrational frequencies, although a scaling factor is often applied to compensate for anharmonicity and other systematic errors. globalresearchonline.netepstem.net

For substituted anilines, theoretical calculations can accurately predict the frequencies for key vibrational modes, including:

N-H stretching: Typically observed in the 3400-3500 cm⁻¹ region.

C-H stretching (aromatic and methyl): Found around 3000-3100 cm⁻¹.

C=C ring stretching: Occurring in the 1400-1600 cm⁻¹ range.

N-H bending (scissoring): Around 1600 cm⁻¹.

C-F stretching: A strong band usually appearing in the 1200-1300 cm⁻¹ region.

Studies on related molecules like cis- and trans-3-fluoro-N-methylaniline have shown that DFT calculations can effectively reproduce the vibrational spectra, revealing how substituent interactions influence vibrational frequencies. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and chemical reactivity of a molecule. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and polarizability. semanticscholar.orgresearchgate.net

HOMO: Acts as an electron donor. For aniline derivatives, the HOMO is typically localized on the benzene ring and the nitrogen atom of the amino group.

LUMO: Acts as an electron acceptor. The LUMO is generally distributed over the aromatic ring.

HOMO-LUMO Gap (ΔE): A small gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.netbohrium.com

In studies of substituted anilines, DFT calculations are used to determine the energies of these orbitals. The presence of substituents like fluorine and methyl groups alters the orbital energies and the resulting energy gap. researchgate.nettci-thaijo.org For instance, research on other fluoro-substituted aromatic compounds has shown that the HOMO-LUMO gap is a key factor in determining molecular stability and reactivity. tci-thaijo.org

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. semanticscholar.org The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. epstem.net

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the electronegative fluorine and nitrogen atoms.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor regions). These sites are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the amino group and the methyl group.

Green regions: Represent areas of neutral or near-zero potential.

MEP analysis on related aniline derivatives confirms that the amino group and any halogen substituents are key sites of reactivity. researchgate.netchemrxiv.orgresearchgate.net

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a measure of a molecule's second-order NLO response. niscair.res.in Computational methods, such as DFT and Hartree-Fock, are used to calculate the dipole moment (μ) and the components of the first-order hyperpolarizability tensor. epstem.netchemrxiv.org

The magnitude of the first-order hyperpolarizability is influenced by intramolecular charge transfer, which occurs from electron-donating groups to electron-accepting groups through a π-conjugated system. niscair.res.in In this compound, the amino (-NH₂) and methyl (-CH₃) groups act as electron donors, while the fluorine (-F) atom is an electron-withdrawing group. This donor-acceptor framework can lead to enhanced NLO properties. Theoretical studies on similar aniline derivatives are often performed to explore their potential as NLO materials. chemrxiv.org

Conformer Analysis and Rotational Isomerism

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around single bonds. A key aspect is the rotational isomerism concerning the amino (-NH₂) and methyl (-CH₃) groups.

For the amino group, inversion at the nitrogen atom and rotation around the C-N bond can lead to different conformations. For the methyl group, rotation around the C-C bond can also result in different rotamers. Theoretical studies on related molecules, such as 3-fluoro-N-methylaniline, have identified distinct cis and trans rotamers based on the orientation of the N-H and C-H bonds of the methyl group relative to the fluorine atom. nih.govdigitellinc.com

Computational methods are used to calculate the potential energy surface by varying the relevant dihedral angles. This allows for the identification of stable conformers (energy minima) and the transition states that separate them (energy maxima). researchgate.net These calculations provide insights into the relative stability of different conformers and the energy barriers to their interconversion. For this compound, the relative orientation of the amino group with respect to the adjacent methyl and fluoro substituents would be the primary focus of such an analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms involving this compound. Theoretical studies can identify transition states, intermediates, and the energetics associated with different reaction pathways, providing a microscopic view of the transformation process.

For fluorinated anilines, several reaction types are of significant interest for computational investigation:

Metabolic Reactions: The biotransformation of xenobiotics is often mediated by enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO). researchgate.netwur.nl Computational studies, particularly using Density Functional Theory (DFT), can model the catalytic cycle of these enzymes. For example, the mechanism of aromatic hydroxylation by cytochrome P450 proceeds through the addition of a highly reactive ferryl-oxo intermediate (Compound I) to the aromatic ring, forming a sigma-complex. researchgate.net The regioselectivity of this hydroxylation on the this compound ring can be predicted by calculating the activation barriers for attack at different positions. Similarly, FMO-mediated metabolism, such as the oxidative defluorination observed in the related compound 4-fluoro-N-methylaniline, can be explored to understand potential bioactivation pathways. researchgate.net

Atmospheric Degradation: The reaction of aniline derivatives with atmospheric oxidants like the hydroxyl (•OH) radical is a key degradation pathway. Computational studies on the reaction of 4-methylaniline with •OH radicals have shown that hydrogen abstraction from the amino group is a major channel. mdpi.com For this compound, computational models can compare the activation energies for hydrogen abstraction from the -NH2 group, the -CH3 group, and •OH addition to the aromatic ring, thereby predicting the primary degradation products in the troposphere. mdpi.com

Synthetic Reactions: The electronic properties imparted by the fluorine and methyl groups influence the compound's reactivity in synthetic transformations. For instance, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions. Computational modeling can help predict the feasibility and regioselectivity of such reactions by calculating the energies of the Meisenheimer intermediates and transition states.

These computational approaches not only explain observed reactivity but also predict new chemical behaviors, guiding further experimental work in metabolism, environmental chemistry, and synthetic applications.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how small molecules like this compound might interact with biological macromolecules, such as proteins or nucleic acids, thereby predicting their potential biological activity or toxicity.

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed as a binding energy.

A key example of such an interaction for this compound is documented in the Protein Data Bank (PDB). The compound, referred to by the ligand code FLM, is found in the crystal structure of human aldose reductase (PDB entry: 1ovj). drugbank.com Aldose reductase is an enzyme implicated in the development of diabetic complications. Molecular docking simulations can be used to analyze the specific interactions that stabilize the binding of this compound within the enzyme's active site. These interactions typically include:

Hydrogen Bonds: The amino group (-NH2) of the aniline is a potential hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group and the benzene ring can form favorable hydrophobic and van der Waals contacts with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Furthermore, derivatives of fluoroanilines are often used in the design of enzyme inhibitors. Molecular docking studies on related compounds, such as 4-anilinoquinazoline (B1210976) derivatives, have been used to predict their binding modes within the ATP-binding sites of protein kinases like EGFR and VEGFR-2, which are important targets in cancer therapy. Such studies help rationalize the structure-activity relationships (SAR) and guide the synthesis of more potent and selective inhibitors. Computational tools are also essential in predicting interactions with metabolic enzymes like cytochrome P450, helping to foresee potential drug-drug interactions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanical calculations are a powerful tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org For this compound, these predictions can aid in the assignment of experimental spectra and provide a deeper understanding of its electronic structure.

The standard and most reliable method for calculating NMR parameters is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). mdpi.comlongdom.org The workflow for predicting NMR spectra is as follows:

Conformational Search: First, the potential energy surface of the molecule is explored to find all stable conformers.

Geometry Optimization: The geometry of each conformer is optimized at a chosen level of theory (e.g., B3LYP-D3/6-311G(d,p)) to find its lowest energy structure. mdpi.com

NMR Calculation: A single-point GIAO-NMR calculation is performed on each optimized geometry using a specific functional and basis set (e.g., WP04/6-311++G(2d,p) for ¹H or ωB97X-D/def2-SVP for ¹³C). mdpi.com

Boltzmann Averaging: The calculated isotropic shielding values for each nucleus are averaged over all conformers, weighted by their Boltzmann population at a given temperature.

Scaling and Referencing: The final chemical shifts are obtained by referencing the calculated shielding values (σ) to the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δcalc = σref - σcalc. Often, an empirical linear scaling is applied to correct for systematic errors in the computational method. mdpi.comnih.gov

Recent advancements have also incorporated machine learning, using 3D graph neural networks (GNNs) trained on DFT-calculated data to predict chemical shifts with high accuracy and significantly reduced computational cost. rsc.orgnih.gov

The table below illustrates the type of data generated from a computational prediction of the ¹³C NMR chemical shifts for this compound, outlining the methodology used.

| Carbon Atom | Calculated Isotropic Shielding (σcalc, ppm) | Predicted Chemical Shift (δpred, ppm) | Primary Influencing Factors |

|---|---|---|---|

| C1 (C-NH₂) | Data not available | ~135-145 | Strong deshielding from attached electronegative nitrogen. |

| C2 (C-CH₃) | Data not available | ~115-125 | Shielding effect of the methyl group, offset by adjacent fluorine. |

| C3 (C-F) | Data not available | ~155-165 | Very strong deshielding due to the large C-F coupling and electronegativity of fluorine. |

| C4 | Data not available | ~110-120 | Influenced by ortho-fluorine and para-amino group. |

| C5 | Data not available | ~125-135 | Aromatic CH, influenced by meta-substituents. |

| C6 | Data not available | ~115-125 | Influenced by ortho-amino group. |

| C7 (-CH₃) | Data not available | ~10-20 | Typical range for an aromatic methyl carbon. |

Note: The chemical shift values are hypothetical estimates for illustrative purposes. Actual predicted values depend on the specific level of theory (functional/basis set) and solvent model used. Methodology: GIAO-DFT (e.g., ωB97X-D/def2-SVP) with PCM solvent model. δpred = σref(TMS) - σcalc.

Investigation of Thermochemical Properties

Computational chemistry provides a robust framework for calculating the thermochemical properties of molecules like this compound in the gas phase. These calculations are crucial for understanding the compound's stability, energy content, and behavior under different temperature conditions. High-accuracy composite methods, such as the Gaussian-n (G4, G3) theories, or DFT methods can be employed for these investigations. acs.org

A computational study of thermochemical properties typically involves:

Optimization of the molecular geometry to find the minimum energy structure.

Calculation of vibrational frequencies, which are necessary to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

Calculation of the total electronic energy.

From these basic calculations, several key thermochemical parameters can be derived. A benchmark study on the closely related N-methylaniline demonstrated excellent agreement between values calculated with the G4 method and experimental data. acs.org Similar accuracy can be expected for this compound. Theoretical studies on chlorinated anilines have also successfully predicted trends in their thermochemical properties. researchgate.net

The table below summarizes the key thermochemical properties that can be determined for this compound through computational methods and their significance.

| Property | Symbol | Significance | Typical Computational Method |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔfH° | Indicates the compound's stability relative to its constituent elements. Essential for calculating reaction enthalpies. | High-accuracy composite methods (e.g., G4) using atomization or isodesmic reactions. |

| Standard Gibbs Free Energy of Formation | ΔfG° | Determines the thermodynamic spontaneity of the compound's formation from its elements under standard conditions. | Calculated from ΔfH° and the standard entropy. |

| Standard Molar Entropy | S° | Measures the degree of molecular disorder. Calculated from translational, rotational, vibrational, and electronic contributions. | Statistical mechanics based on calculated vibrational frequencies and molecular structure. |

| Heat Capacity | Cp | Represents the amount of heat required to raise the temperature of one mole of the substance by one degree. Its temperature dependence can be calculated. | Statistical mechanics based on calculated vibrational frequencies and molecular structure. |

| Bond Dissociation Energy | BDE | The energy required to break a specific bond (e.g., N-H or C-H). Key to predicting reactivity in radical reactions. | Calculated as the enthalpy difference between the molecule and its resulting radicals. |

These computationally derived data are invaluable for chemical process design, safety assessments, and understanding reaction thermodynamics where experimental data is unavailable.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Pharmaceutical Development

3-Fluoro-2-methylaniline is a key structural motif utilized in the synthesis of a wide array of pharmaceutical agents. Its role as a precursor allows for the introduction of the fluorinated o-toluidine (B26562) fragment, which is present in numerous biologically active compounds.

The compound serves as a crucial intermediate in the creation of molecules designed to treat inflammation and pain. Current time information in Bangalore, IN. The general strategy involves the condensation of substituted anilines, such as this compound, with other chemical entities to form heterocyclic systems known for their pharmacological effects. For instance, various N-phenyl-1H-pyrazol-5-ylcarboxamides, a class of compounds investigated for anti-inflammatory and analgesic properties, are synthesized from appropriate aniline (B41778) precursors. echemi.com The incorporation of the 3-fluoro-2-methylphenyl group can modulate the activity and pharmacokinetic profile of the resulting agent.

Table 1: this compound in the Synthesis of Potential Therapeutic Agents

| Therapeutic Class | Target Compound Class | Role of this compound |

|---|---|---|

| Anti-inflammatory Agents | Pyrazole Derivatives | Aniline precursor for heterocycle formation echemi.com |

| Analgesic Agents | Pyrazoline Derivatives | Starting material for multi-step synthesis google.com |

| Neurological Disorder Therapeutics | Imidazopyridines, Pyrazolopyridines | Building block for kinase inhibitors thieme-connect.com |

| Antibacterial Agents | Oxazolidinones | Precursor for the N-aryl substituent buyersguidechem.commyskinrecipes.com |

The development of treatments for complex neurological conditions often relies on building blocks that can lead to compounds with specific activities in the central nervous system (CNS). Fluorinated anilines are valuable in this context. This compound is listed as a reactant in the synthesis of 2-amino-3-carbonyl imidazopyridine and pyrazolopyridine compounds, which are investigated as kinase inhibitors for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. thieme-connect.com Furthermore, building blocks from suppliers specializing in drug development are frequently used to create therapeutics for neurological disorders. nih.govbldpharm.com The unique substitution pattern of this compound makes it a candidate for incorporation into novel CNS-active agents.

Oxazolidinones are a critically important class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria. buyersguidechem.com The structure of many oxazolidinone antibiotics, such as Linezolid, features a substituted N-phenyl ring attached to the core oxazolidinone heterocycle. derpharmachemica.com The synthesis of these drugs often involves the construction of this key fragment from a corresponding aniline. buyersguidechem.com this compound serves as a precursor for the N-aryl group in certain advanced oxazolidinone analogs. myskinrecipes.combohrium.com The fluorine atom is a common feature in modern oxazolidinones, contributing to their potent antibacterial activity.

In toxicological and mechanistic research, specific chemical compounds are synthesized to study their biological effects, including mutagenicity. This compound has been explicitly used as a starting material in the laboratory synthesis of known mutagenic compounds. A notable example is its use in the multi-step synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, a mutagen isolated from beef extract. nih.gov This application underscores the compound's utility as a versatile reagent in chemical biology and toxicology research.

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. This compound has been documented as a key reactant in such processes. It is listed as one of the aniline inputs for a combinatorial process designed to prepare extensive hydrofuroquinoline libraries for biological screening. Additionally, patents describe its use in the synthesis of various piperazine (B1678402) derivatives, another important class of compounds frequently explored in pharmaceutical development. google.com

Utility in Agrochemical Synthesis (Herbicides, Fungicides, Insecticides)

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical sector. Current time information in Bangalore, IN. The introduction of fluorine into the molecular structure of pesticides can significantly enhance their efficacy, selectivity, and stability. The compound is used in the formulation and synthesis of active ingredients for a range of crop protection products. Current time information in Bangalore, IN.

Derivatives of this compound and structurally similar compounds are used to produce:

Herbicides: To control unwanted plant growth. Current time information in Bangalore, IN.

Fungicides: To protect crops from fungal diseases. Current time information in Bangalore, IN.

Insecticides/Acaricides: To combat insect and mite infestations. Research on phenylpiperazine derivatives, synthesized from related fluoro-anilines, has shown potent acaricidal activity.

Table 2: Applications of this compound in Agrochemical Synthesis

| Agrochemical Type | Role of this compound | Intended Use |

|---|---|---|

| Herbicides | Intermediate/Building Block | Crop protection, weed control Current time information in Bangalore, IN. |

| Fungicides | Intermediate/Building Block | Control of fungal pathogens Current time information in Bangalore, IN. |

| Insecticides | Precursor to active ingredients | Pest management, including mites (acaricides) |

Application in Dye and Pigment Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of dyes and pigments. chemimpex.comcymitquimica.com Its aromatic amine structure allows it to be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds, such as phenols and anilines, to form azo dyes. google.comnih.gov The presence of the fluorine atom and the methyl group on the aniline ring can influence the final color, fastness, and other properties of the resulting dye.

The general synthesis of azo dyes from this compound involves a two-step process:

Diazotization: this compound is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component (e.g., a phenol, naphthol, or another aromatic amine). The coupling reaction typically occurs at a specific pH and results in the formation of an azo compound, characterized by the -N=N- functional group, which is a strong chromophore.

For instance, reacting the diazonium salt of this compound with a coupling agent like 3-fluoroacetoacetanilide can produce a yellow crystalline dye. google.com The specific shade and properties of the dye can be fine-tuned by the choice of the coupling partner. The incorporation of fluorine can, in some cases, enhance the stability and brightness of the dyes. nih.gov

Polymer Science and Materials Development

Preparation of Fluorine-Substituted Polyanilines

This compound and other fluorinated anilines are valuable monomers for the synthesis of fluorine-substituted polyanilines (PANIs). researchgate.netmetu.edu.tr These polymers are typically prepared through chemical or electrochemical oxidative polymerization of the corresponding aniline monomers in an acidic medium. researchgate.net The presence of the fluorine substituent on the aniline ring imparts unique and desirable properties to the resulting polymers compared to the unsubstituted polyaniline.

The chemical oxidative copolymerization of aniline with monomers like 3-fluoroaniline (B1664137) results in poly(aniline-co-3-fluoroaniline) derivatives with enhanced solubility, improved thermal stability, and better morphological control. researchgate.net The incorporation of fluorine atoms along the polymer backbone is responsible for these improved characteristics. researchgate.net

Below is a table summarizing the enhanced properties of fluorine-substituted polyanilines compared to their non-fluorinated counterpart.

| Property | Unsubstituted Polyaniline (PANI) | Fluorine-Substituted Polyaniline (e.g., Poly(3-fluoroaniline)) | Reference(s) |

| Solubility | Generally insoluble in common organic solvents. | Shows better solubility in various organic solvents. | researchgate.netresearchgate.net |

| Thermal Stability | Stable up to around 300 °C. | Exhibits greater thermal stability due to the strong C-F bonds. | researchgate.netrsc.org |

| Morphology | Often has a less defined morphology. | Allows for improved morphological control during synthesis. | researchgate.net |

| Electrical Conductivity | Higher conductivity in its doped form. | Conductivity decreases with increasing fluorine content. | researchgate.net |

This table provides a general comparison, and specific properties can vary depending on the exact monomer, and polymerization conditions.

Formulation of Coatings with Enhanced Thermal Stability and Chemical Resistance

The enhanced thermal stability and chemical resistance of fluorine-substituted polyanilines make them excellent candidates for the formulation of high-performance coatings. chemimpex.comresearchgate.net These polymers can be incorporated into various resin systems, such as epoxy, to create coatings with superior protective properties. bohrium.com

The presence of fluorine in the polymer backbone contributes to the coating's hydrophobicity, which helps to repel water and corrosive media. researchgate.net Furthermore, the inherent stability of the C-F bond enhances the thermal and chemical resistance of the coating, protecting the underlying substrate from degradation in harsh environments. specialchem.com

Research has shown that incorporating fluoro-substituted polyaniline fillers into epoxy coatings can significantly enhance their anti-corrosion performance. researchgate.net These coatings exhibit a higher impedance modulus, which is a measure of their resistance to corrosion, compared to coatings without the fluorinated filler. researchgate.net The fluorinated polyaniline not only acts as a physical barrier but can also passivate the metal surface, further inhibiting corrosion. researchgate.net

Synthesis of Guanidinium-Functionalized Polymer Electrolytes